

Properties and Applications of Brominated Indanol Chiral Scaffolds

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Compound of Interest

Compound Name:	2-Amino-7-bromoindan-1-ol hydrochloride
CAS No.:	1259952-25-4
Cat. No.:	B12640459

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Executive Summary

The indanol scaffold, particularly (1S,2R)-cis-1-amino-2-indanol, represents a cornerstone in asymmetric synthesis and drug discovery. Its rigid bicyclic backbone restricts conformational freedom, minimizing entropy loss during ligand-substrate binding and enhancing stereoselectivity. The incorporation of bromine atoms into this scaffold—either on the aromatic ring (C4–C7) or as a transient directing group at C2—unlocks new dimensions of reactivity. Bromination serves three critical functions:

- **Electronic Tuning:** Modulating the Lewis basicity of the amine or acidity of the hydroxyl group via inductive electron withdrawal.
- **Steric Optimization:** Increasing bulk to refine the chiral pocket.
- **Synthetic Handle:** Providing a site for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate extended π -systems or bidentate ligands (e.g., SPINOL analogs).

Structural & Physicochemical Properties

Conformational Rigidity

Unlike flexible acyclic amino alcohols (e.g., ephedrine), the indanol skeleton is conformationally locked. The five-membered ring fused to the benzene core forces the C1-amine and C2-hydroxyl groups into a defined spatial arrangement.

- **Cis-Configuration:** The cis-relationship allows for bidentate coordination to metals (Ti, Zn, Cu) or boron centers with a "bite angle" that favors specific transition state geometries.
- **Bromine Impact:** A bromine substituent at the C4 or C7 position introduces significant steric bulk orthogonal to the coordination plane, often enhancing enantioselectivity in sterically demanding reactions (e.g., Diels-Alder).

Electronic Effects of Bromination

Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M), with the inductive effect generally dominating in non-conjugated positions.

- **pKa Modulation:** Bromination on the aromatic ring decreases the pKa of the phenol/alcohol and the conjugate acid of the amine. This is critical in Brønsted acid catalysis where stronger hydrogen bond donation is required.
- **Halogen Bonding:** In specific ligand designs, the bromine atom can act as a halogen bond donor (σ -hole interaction) to carbonyl or nitro groups on substrates, providing a secondary stereocontrolling element [1].

Solubility and Stability

Brominated indanols generally exhibit lower water solubility but higher solubility in non-polar organic solvents (DCM, Toluene) compared to their non-halogenated parents, aiding their use in homogeneous catalysis. They are stable solids, often crystallizable, which facilitates optical resolution.

Synthesis of Brominated Indanol Scaffolds

The synthesis of these scaffolds often relies on the resolution of racemic mixtures or asymmetric hydroxylation. A key pathway involves the bromoindanol intermediate.

Protocol: Synthesis via Bromoindanol Intermediate

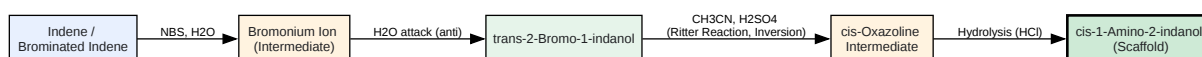
This route utilizes the formation of trans-2-bromo-1-indanol followed by Ritter-type displacement to invert the center and achieve the cis-aminoindanol configuration.

Step-by-Step Methodology:

- Bromohydrin Formation: Treat Indene with NBS (N-bromosuccinimide) in aqueous acetone. The water attacks the bromonium ion from the back, yielding trans-2-bromo-1-indanol.
- Epoxide Formation (Optional): Treatment with base (KOH) yields indene oxide.
- Ritter Reaction (Inversion):
 - Reagents: Indene oxide (or bromoindanol directly), Acetonitrile, fuming H₂SO₄.
 - Mechanism: Acid-catalyzed ring opening by acetonitrile (S_N2) inverts the configuration at C1, resulting in the cis-oxazoline intermediate.
 - Hydrolysis: Acidic hydrolysis opens the oxazoline to yield cis-1-amino-2-indanol.
- Enzymatic Resolution: If starting from racemic material, the resulting amino indanol can be resolved using *Pseudomonas cepacia* lipase or via diastereomeric salt formation with mandelic acid [2].

Note on Aromatic Bromination: To access ring-brominated derivatives (e.g., 6-bromo-cis-1-amino-2-indanol), one typically starts with 6-bromoindene or 6-bromo-1-indanone, following the same sequence.

Visualization: Synthesis Pathway



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Figure 1: Synthetic route from Indene to cis-1-Amino-2-indanol via the bromoindanol pathway, highlighting the stereochemical inversion.

Applications in Asymmetric Catalysis

Chiral Oxazaborolidine Catalysts (CBS Reduction)

The most prominent application is the formation of oxazaborolidines for the enantioselective reduction of prochiral ketones.[1]

- Mechanism: The cis-1-amino-2-indanol condenses with borane (BH_3) or methylboronic acid to form a rigid bicyclic oxazaborolidine.
- Role of Scaffold: The "wall" of the indane ring blocks one face of the boron center. If the aromatic ring is brominated (e.g., at C7), the increased steric bulk can enhance selectivity for smaller substrates by creating a tighter chiral pocket.

Diethylzinc Addition to Aldehydes

Brominated indanol ligands catalyze the addition of Et_2Zn to aldehydes.

- Performance: Ligands derived from cis-1-amino-2-indanol typically yield secondary alcohols with >95% ee.[2]
- Bromine Advantage: 1-Substituted-2-(N,N-dialkylamino)-1-indanol derivatives with bromine substituents have shown increased catalytic activity due to the modified Lewis acidity of the zinc complex [3].

Pharmaceutical Case Study: Indinavir

The cis-1-amino-2-indanol scaffold is the chiral core of Indinavir (Crixivan), an HIV protease inhibitor.[3][4]

- Function: The hydroxyethylene isostere mimics the transition state of peptide hydrolysis.
- Synthesis: Merck's synthesis relies heavily on the efficient resolution and functionalization of this scaffold. While Indinavir itself is not brominated, brominated analogs are used in SAR (Structure-Activity Relationship) studies to optimize potency and metabolic stability.

Quantitative Comparison of Indanol Derivatives

The following table summarizes the key properties of the parent scaffold versus brominated variants used in catalysis.

Scaffold Variant	Substituent	Electronic Effect	Steric Bulk	Primary Application
Parent	H	Neutral	Moderate	CBS Reduction, HIV Protease Inhibitors
4-Bromo	Br (C4)	e- Withdrawing	High (Proximal)	Suzuki Coupling for Ligand Extension
7-Bromo	Br (C7)	e- Withdrawing	High (Distal)	Steric blocking in Diels-Alder rxns
5,6-Dibromo	Br (C5, C6)	Strong e- Withdrawing	Moderate	Enhanced Lewis Acidity in Metal Complexes

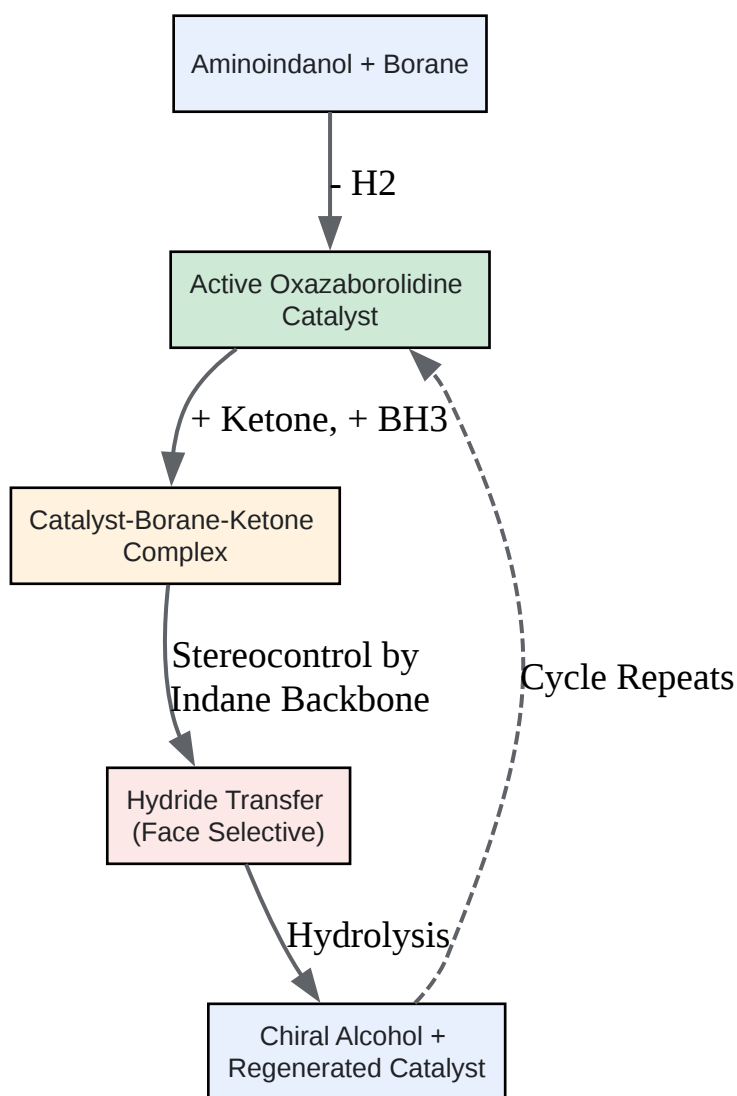
Experimental Protocol: Preparation of Oxazaborolidine Catalyst

Objective: In situ generation of the catalyst for the asymmetric reduction of acetophenone.

- Catalyst Formation:
 - In a flame-dried Schlenk flask under Argon, dissolve (1S,2R)-cis-1-amino-2-indanol (1.0 eq) in dry THF.
 - Add Trimethylboroxine (0.33 eq) or $\text{BH}_3 \cdot \text{THF}$ (1.0 eq).
 - Reflux for 1 hour to remove water (if using boroxine) or stir at RT for 1 hour (if using borane).

- Reduction:
 - Cool the mixture to -20°C .
 - Add $\text{BH}_3\cdot\text{THF}$ (0.6 eq, stoichiometric reductant).
 - Slowly add Acetophenone (dissolved in THF) over 1 hour.
- Quench & Workup:
 - Quench with MeOH (caution: H_2 evolution).
 - Partition between Et_2O and 1M HCl. Wash organic layer with brine, dry over Na_2SO_4 .^[5]
 - Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Catalytic Cycle (CBS Reduction)



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Figure 2: Catalytic cycle of the CBS reduction utilizing the cis-1-amino-2-indanol scaffold.

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